molecular formula C10H8F3NO5 B13720024 4-Ethoxy-5-nitro-2-(trifluoromethyl)benzoic acid

4-Ethoxy-5-nitro-2-(trifluoromethyl)benzoic acid

Cat. No.: B13720024
M. Wt: 279.17 g/mol
InChI Key: UQYQXJOCRVWGPY-UHFFFAOYSA-N
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Description

4-Ethoxy-5-nitro-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C10H8F3NO5 It is a derivative of benzoic acid, characterized by the presence of ethoxy, nitro, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5-nitro-2-(trifluoromethyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-ethoxy-2-(trifluoromethyl)benzoic acid, followed by purification and isolation of the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-nitro-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-ethoxy-5-amino-2-(trifluoromethyl)benzoic acid, while oxidation can produce quinone derivatives.

Scientific Research Applications

4-Ethoxy-5-nitro-2-(trifluoromethyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-nitro-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the ethoxy group.

    4-(Trifluoromethyl)benzoic acid: Lacks both the nitro and ethoxy groups.

    4-Methyl-2-(trifluoromethyl)benzoic acid: Contains a methyl group instead of an ethoxy group.

Uniqueness

4-Ethoxy-5-nitro-2-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group can influence the compound’s solubility and interaction with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H8F3NO5

Molecular Weight

279.17 g/mol

IUPAC Name

4-ethoxy-5-nitro-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C10H8F3NO5/c1-2-19-8-4-6(10(11,12)13)5(9(15)16)3-7(8)14(17)18/h3-4H,2H2,1H3,(H,15,16)

InChI Key

UQYQXJOCRVWGPY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(F)(F)F)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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